YM-08

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

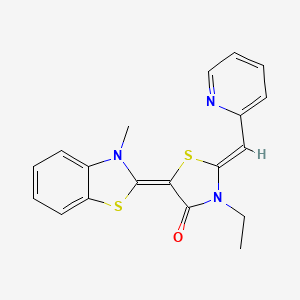

分子式 |

C19H17N3OS2 |

|---|---|

分子量 |

367.5 g/mol |

IUPAC 名称 |

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17+ |

InChI 键 |

UYFLAORTCSDPFM-KZEXJOKWSA-N |

手性 SMILES |

CCN1/C(=C/C2=CC=CC=N2)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O |

规范 SMILES |

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of YM-08: A CNS-Penetrant Hsp70 Inhibitor for Tauopathies

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of YM-08, a novel, blood-brain barrier-permeable small molecule inhibitor of Heat shock protein 70 (Hsp70). This compound is a derivative of MKT-077, optimized for central nervous system (CNS) applications, and represents a promising therapeutic candidate for neurodegenerative diseases characterized by the aggregation of pathogenic tau, such as Alzheimer's disease and frontotemporal dementia.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Hsp70 to Reduce Pathogenic Tau

This compound exerts its therapeutic effect by inhibiting the ATPase activity of Hsp70, a key molecular chaperone involved in protein folding and degradation.[2][3] In the context of tauopathies, Hsp70 plays a complex role in tau homeostasis. By inhibiting Hsp70, this compound is thought to shift the balance towards the degradation of pathogenic, hyperphosphorylated tau, thereby preventing its aggregation and subsequent neurotoxicity.[2][3]

The parent compound, MKT-077, has been shown to bind to the nucleotide-binding domain (NBD) of Hsp70, acting as an allosteric inhibitor.[2] This binding event interferes with the chaperone's ATP-driven conformational changes, which are essential for its function in protein folding and client release. This compound, as a neutral analogue of MKT-077, was designed to retain this Hsp70-binding capability while improving its pharmacokinetic profile for CNS penetration.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its parent compound, MKT-077.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Notes |

| Hsp70 ATPase Inhibition | Partial Inhibition | Yeast Ssa1p and Hlj1p | This compound specifically inhibits the Hlj1-stimulated ATPase activity of Ssa1.[2] |

| Tau Binding to Hsc70 | Modestly Enhanced | Immobilized human Hsc70 | This compound promotes the interaction between the chaperone and its substrate, tau.[2] |

| SIRT2 Inhibition (IC50) | 19.9 µM | Not Specified | This compound has also been identified as an inhibitor of SIRT2.[5] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Species | Administration |

| Blood-Brain Barrier Penetration | Yes | CD1 Mice | Intravenous Injection |

| Brain/Plasma (B/P) Ratio | > 0.25 for 18 hours | CD1 Mice | Intravenous Injection[2] |

| Renal Clearance | Rapid | CD1 Mice | Intravenous Injection[2] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H17N3OS2[1] |

| Molecular Weight | 367.49 g/mol [1] |

| clogP | 3.8[2] |

| tPSA | 35.9[2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

References

- 1. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

YM-08: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Hsp70 Inhibitor for Neurodegenerative Disease and Cancer Research

Abstract

YM-08 is a synthetic, cell-permeable, small molecule that has emerged as a significant tool in the study of neurodegenerative diseases and cancer. As a derivative of the Heat Shock Protein 70 (Hsp70) inhibitor MKT-077, this compound was specifically designed for improved blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action as an allosteric inhibitor of Hsp70, leading to the degradation of pathogenic tau protein, a hallmark of several neurodegenerative disorders.[3][4] Furthermore, this document outlines key experimental protocols for researchers working with this compound and presents its pharmacokinetic and anti-cancer properties in structured tables for ease of reference.

Compound Structure and Physicochemical Properties

This compound, with the chemical name (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one, is a neutral analogue of MKT-077.[5] The key structural modification is the replacement of the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270) ring.[1][3] This change was hypothesized to improve its predicted octanol-water partition coefficient (clogP) and enhance its ability to cross the blood-brain barrier.[1][2]

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₃OS₂ | [4][5] |

| Molecular Weight | 367.49 g/mol | [4][5] |

| CAS Number | 1427472-76-1 | [5] |

| Appearance | Orange solid | [5] |

| Solubility | Soluble in DMSO (50 mg/mL) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Predicted clogP | 3.8 | [3] |

| Predicted tPSA | 35.9 Ų | [3] |

| SMILES String | CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O | [5] |

| InChI Key | UYFLAORTCSDPFM-UHFFFAOYSA-N | [5] |

Biological Activity and Mechanism of Action

This compound is an inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding, stability, and degradation.[1] In the context of neurodegenerative diseases known as tauopathies, such as Alzheimer's disease, Hsp70 plays a role in the stabilization and accumulation of the microtubule-associated protein tau.[3][4]

The mechanism of action of this compound involves its allosteric inhibition of Hsp70.[3] By binding to Hsp70, this compound is thought to induce a conformational change that disrupts the chaperone's normal function. This interference with Hsp70 activity leads to the destabilization of its client proteins, including pathogenic forms of tau.[3] Consequently, the cell's protein degradation machinery, such as the proteasome, can more effectively clear the aberrant tau, thereby reducing its levels.[3]

Caption: this compound inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 2: In Vitro Hsp70 Inhibition

| Assay | Compound | IC₅₀ (μM) | Reference |

| Competitive Binding (human Hsc70/HSPA8) | This compound | 0.61 ± 0.05 | [3] |

| YM-01 | 3.2 ± 0.23 | [3] | |

| MKT-077 | 6.4 ± 0.23 | [3] |

Table 3: Anti-Cancer Activity (IC₅₀, μM, 72h treatment)

| Cell Line | This compound | MKT-077 | YM-01 | Reference |

| MDA-MB-231 | 8.5 | 1.4 | 2.0 | |

| MCF10A | 7.8 | 3.0 | 3.3 | |

| MCF7 | 10.5 | 2.2 | 5.2 |

Table 4: Pharmacokinetic Properties in Mice (6.6 mg/kg, i.v.)

| Parameter | Value | Reference |

| Brain Cₘₐₓ | 4 µg/g | [5] |

| Brain t₁/₂ | 6.8 h | [5] |

| Brain AUCinf | 260 ng·h/g | [5] |

| Brain/Plasma Ratio (18h) | > 0.25 | [1][3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound starts from a common intermediate, YM-03. The overall yield is approximately 25%.[3]

Caption: Simplified synthetic pathway for this compound.

In Vitro Hsp70 Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a biotinylated derivative of MKT-077 for binding to immobilized human Hsc70 (HSPA8).

Workflow:

Caption: Workflow for the competitive Hsp70 binding assay.

Tau Reduction Assay in Cell Culture

This experiment evaluates the ability of this compound to reduce levels of pathogenic tau in a cellular model.

Methodology:

-

Cell Culture: HeLaC3 cells, which stably overexpress human 4R0N tau, are cultured under standard conditions.[3]

-

Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 30 µM and 100 µM) for a specified duration (e.g., 24 hours).[3][5]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total tau and phosphorylated tau.

-

Densitometry: The intensity of the bands corresponding to tau is quantified and normalized to a loading control.

Pharmacokinetic Studies in Mice

These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

Protocol Overview:

-

Compound Administration: this compound is administered intravenously (i.v.) at a specific dose (e.g., 6.6 mg/kg).[5]

-

Sample Collection: Blood and brain tissue are collected at various time points post-administration.

-

Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.

-

LC-MS/MS Analysis: The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key parameters such as Cₘₐₓ, t₁/₂, AUC, and the brain/plasma ratio are calculated from the concentration-time data.

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors with central nervous system activity. Its improved blood-brain barrier permeability compared to its parent compound, MKT-077, makes it a valuable research tool for investigating the role of Hsp70 in neurodegenerative diseases and a promising scaffold for the development of novel therapeutics.[1][2][3] The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. merckmillipore.com [merckmillipore.com]

A Blood-Brain Barrier Permeable Hsp70 Inhibitor for Neurodegenerative Tauopathies

An In-depth Technical Guide on the Discovery and Synthesis of YM-08

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of this compound was to improve the physicochemical properties of MKT-077 to allow for its use as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, by enabling it to cross the blood-brain barrier.[1][2] this compound has demonstrated the ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable pharmacokinetic properties in vivo, making it a significant lead compound for the development of CNS-active Hsp70 inhibitors.[1][2]

Physicochemical Properties

The key innovation in the design of this compound was the replacement of the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270) moiety. This modification significantly altered the compound's predicted physicochemical properties, making it more suitable for CNS penetration.[1]

| Property | MKT-077 | This compound |

| Chemical Structure | Cationic Pyridinium | Neutral Pyridine |

| Molecular Formula | C19H17N3OS2 | C19H17N3OS2 |

| Molecular Weight | 367.49 g/mol | 367.49 g/mol |

| clogP (predicted) | -0.9 | 3.8 |

| tPSA (predicted) | 26.6 | 35.9 |

Synthesis

The synthesis of this compound was achieved with an overall yield of approximately 25%, starting from a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

Synthetic Workflow

Caption: Synthetic route to the neutral compound this compound.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding and degradation.[2] By inhibiting Hsp70, this compound promotes the degradation of Hsp70 client proteins, including the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[1][3]

Signaling Pathway

Caption: this compound inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data

In Vitro Hsp70 Binding Affinity

| Compound | IC50 (µM) |

| This compound | 0.61 |

| YM-01 | 3.2 |

| MKT-077 | 6.4 |

Competitive binding assays were performed using human Hsc70/HSPA8.[4]

In Vitro Anti-cancer Activity

| Cell Line | IC50 (µM) - MKT-077 | IC50 (µM) - YM-01 | IC50 (µM) - this compound |

| MDA-MB-231 | 1.4 | 2.0 | 8.5 |

| MCF10A | 3.0 | 3.3 | 7.8 |

| MCF7 | 2.2 | 5.2 | 10.5 |

Cells were treated with the compounds for 72 hours.[4]

Tau Degradation in HeLaC3 Cells

| Compound (30 µM) | % Degradation of p-tau/total tau (24h) |

| This compound | 42 / 64 |

| MKT-077 | 88 / 89 |

| YM-01 | 81 / 80 |

[4]

Pharmacokinetics in Mice

This compound exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from MKT-077 and YM-01.[4]

| Parameter | Value |

| Dose | 6.6 mg/kg (i.v.) |

| Cmax (brain) | 4 µg/g |

| t1/2 (brain) | 6.8 h |

| AUCinf (brain) | 260 ng·h/g |

| Brain/Plasma Ratio | > 0.25 for 18 h |

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

Experimental Protocols

Synthesis of this compound

The detailed synthetic protocol for this compound is described in Miyata et al., 2013.[1] The general procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-carbaldehyde in the presence of piperidine in acetonitrile.[1]

Hsp70 ATPase Assay

Single turnover ATPase assays were performed using purified yeast Ssa1p and Hlj1p to assess the effect of this compound on Hsp70 ATPase activity. The detailed methodology is available in the supporting information of the primary publication.[1]

Hsp70 Binding Assay

The binding affinity of this compound to Hsp70 was determined through competitive binding assays using denatured luciferase or human 4R0N tau.[1]

Cell Culture and Tau Degradation Assay

HeLaC3 cells stably overexpressing human 4R0N tau were treated with this compound, MKT-077, or YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of tau degradation.[1]

Pharmacokinetic Studies

CD1 mice were administered this compound intravenously, and brain and plasma concentrations of the compound were measured at various time points to determine its pharmacokinetic profile and blood-brain barrier permeability.[1][2]

Metabolism Assay

The metabolic stability of this compound was assessed by incubating the compound with human liver microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further optimization and development of therapies for neurodegenerative tauopathies.[1][5] However, its rapid metabolism presents a challenge that may require further medicinal chemistry efforts to enhance its in vivo stability.[3]

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

Unveiling the Target: A Technical Guide to the Biological Identification of YM-08

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action of YM-08, a promising therapeutic candidate. This compound is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077, designed for enhanced central nervous system activity.[1][2][3] This document details the experimental methodologies, quantitative data, and key signaling pathways associated with this compound's function, offering a valuable resource for researchers in neurodegenerative disease and oncology.

Primary Biological Target: Heat Shock Protein 70 (Hsp70)

The primary biological target of this compound has been identified as Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for maintaining protein homeostasis.[1][2] this compound acts as an allosteric inhibitor of Hsp70, binding to the chaperone and modulating its activity.[2][4] This interaction is central to the therapeutic effects of this compound, particularly in the context of neurodegenerative tauopathies where Hsp70 plays a role in the processing of the tau protein.[1][5]

In addition to Hsp70, this compound has also been identified as an inhibitor of SIRT2, a member of the sirtuin family of proteins, with a reported IC50 of 19.9 μM.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity and Pharmacokinetics

| Parameter | Value | Species | Notes |

| Hsp70 Binding | Confirmed | In vitro | Binds to Hsp70, similar to parent compound MKT-077.[1][2] |

| SIRT2 IC50 | 19.9 μM | Not Specified | Brain-penetrant inhibitor.[6] |

| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Maintained for at least 18 hours, indicating BBB permeability.[1][2][5] |

Table 2: Cellular Activity

| Assay | Concentration | Effect | Cell Type/Model |

| Phospho-tau Reduction | 30 and 100 μM | Reduction of phosphorylated tau levels. | Cultured brain slices.[2] |

| IGF-I-Stimulated Cell Migration | Not Specified | Suppression | Osteoblast-like MC3T3-E1 cells.[7] |

| PGE1-Stimulated IL-6 Release | 10 μM | Enhancement | Osteoblast-like MC3T3-E1 cells.[8] |

| bFGF-Induced p38 MAPK Phosphorylation | 20 μM | Significant Increase | Osteoblast-like MC3T3-E1 cells.[9] |

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is primarily centered on its allosteric inhibition of Hsp70's ATPase activity.[2][4] This inhibition stabilizes the Hsp70-substrate complex, preventing the release of the substrate protein and leading to its degradation. In the context of tauopathies, this leads to a reduction in the levels of pathogenic, phosphorylated tau.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound's effect on tau metabolism.

In osteoblasts, this compound has been shown to modulate signaling pathways involving p44/p42 MAP kinase and p38 MAP kinase, affecting cell migration and cytokine release.[7][8][9]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of this compound.

-

Materials: Recombinant human Hsp70, Hlj1 (co-chaperone), ATP, malachite green reagent, this compound.

-

Protocol:

-

Prepare a reaction mixture containing Hsp70 and Hlj1 in a suitable buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based colorimetric assay.

-

The absorbance is read at a specific wavelength (e.g., 620 nm), and the amount of phosphate is calculated from a standard curve.

-

The inhibitory effect of this compound is determined by comparing the rate of ATP hydrolysis in its presence to the control.

-

Analysis of Tau Levels in Cultured Brain Slices

This ex vivo experiment assesses the ability of this compound to reduce pathogenic tau levels in a neuronal context.

-

Materials: Organotypic brain slices from a suitable animal model (e.g., wild-type mice), this compound, nocodazole (B1683961) (microtubule destabilizer), lysis buffer, antibodies for total and phosphorylated tau, secondary antibodies, and Western blotting reagents.

-

Protocol:

-

Culture organotypic brain slices for a specified period.

-

Treat the slices with this compound at various concentrations (e.g., 30 and 100 μM) with or without nocodazole.

-

After the treatment period, harvest the slices and lyse them in a suitable buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total tau and specific phospho-tau epitopes.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative levels of total and phosphorylated tau.

-

Pharmacokinetic Evaluation in Mice

This in vivo study determines the brain penetration of this compound.

-

Materials: CD1 mice, this compound formulation for administration (e.g., intraperitoneal injection), equipment for blood and brain tissue collection, and an analytical method for quantifying this compound concentrations (e.g., LC-MS/MS).

-

Protocol:

-

Administer a single dose of this compound to a cohort of CD1 mice.

-

At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.

-

Process the blood to obtain plasma and homogenize the brain tissue.

-

Extract this compound from the plasma and brain homogenates using a suitable solvent.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.

-

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the identification and validation of this compound's biological target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. HSP70 inhibitors upregulate prostaglandin E1-induced synthesis of interleukin-6 in osteoblasts | PLOS One [journals.plos.org]

- 9. spandidos-publications.com [spandidos-publications.com]

In Vitro Activity of YM-08: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of YM-08, a derivative of the Hsp70 inhibitor MKT-077. This compound has been developed as a blood-brain barrier-permeable compound, positioning it as a promising candidate for targeting neurodegenerative diseases such as tauopathies.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of its mechanism of action and experimental workflows.

Core Activity and Mechanism of Action

This compound is a neutral analog of MKT-077, designed to improve its pharmacokinetic properties for potential central nervous system applications.[1][3] The primary in vitro activity of this compound is its ability to bind to Heat Shock Protein 70 (Hsp70) and modulate its chaperone activity.[1][3] This interaction ultimately leads to a reduction in the levels of phosphorylated tau, a protein implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in-cell activity of this compound.

| Assay | Target | Metric | Value | Conditions | Source |

| Hsp70 Binding Assay | Human Hsc70 | % Inhibition | ~50% | 50 µM this compound | [1] |

| Single Turnover ATPase Assay | Yeast Ssa1p/Hlj1p | Fold Stimulation | ~2-fold | 50 µM this compound | [1] |

| Tau Reduction in HeLaC3 Cells | Phosphorylated Tau (pS396/404) | % Reduction | ~40% | 30 µM this compound | [4] |

| Tau Reduction in HeLaC3 Cells | Total Tau | % Reduction | ~60% | 30 µM this compound | [4] |

| Tau Reduction in Brain Slices | Phosphorylated Tau (pS396/404) | % Reduction | Significant | 30 µM and 100 µM this compound | [4] |

Signaling Pathway

The proposed signaling pathway for this compound involves its direct interaction with Hsp70, leading to the downstream reduction of phosphorylated tau.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hsp70 Binding Assay (ELISA-based)

This assay quantifies the binding of this compound to Hsp70 by competing with a biotinylated version of MKT-077.

Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 3. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of YM-08: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel compound YM-08. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process. This document summarizes key toxicity data, details the experimental methodologies employed, and visualizes the associated biological pathways and workflows to facilitate a thorough understanding of the compound's initial safety profile.

Executive Summary

A comprehensive search of available scientific literature and toxicology databases for a compound specifically designated as "this compound" did not yield any results pertaining to its preliminary toxicity screening. The search encompassed a wide range of terms including "this compound preliminary toxicity screening," "this compound in vitro toxicity," "this compound acute toxicity studies," "this compound genotoxicity assays," and "this compound mechanism of action."

The absence of specific data for "this compound" prevents the compilation of a detailed technical guide as originally requested. The core requirements, including the presentation of quantitative toxicity data, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of this foundational information.

To provide a framework for the type of information that would be included in such a guide, and to serve as a reference for future toxicity screening reports, the following sections outline the standard methodologies and data presentation formats used in preclinical toxicology.

General Principles of Preliminary Toxicity Screening

Preliminary toxicity screening is a critical early step in the drug development pipeline, designed to identify potential safety liabilities of a new chemical entity. This process typically involves a battery of in vitro and in vivo assays to assess the compound's general toxicity, genotoxicity, and potential mechanisms of action.

2.1. In Vitro Toxicity Assays

In vitro assays are essential for early, high-throughput screening to assess cytotoxicity and specific organ toxicity. Common assays include:

-

Cell Viability Assays: Methods such as MTT, MTS, or CellTiter-Glo® are used to determine the concentration at which a compound reduces the viability of cultured cells by 50% (IC50).

-

Hepatotoxicity Screening: Primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess the potential for drug-induced liver injury.

-

Cardiotoxicity Screening: Assays like the hERG patch-clamp assay are employed to evaluate the risk of cardiac arrhythmias.

-

Genotoxicity Assays: These assays are designed to detect compounds that can induce genetic damage.[1] Standard tests include the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the mouse lymphoma assay.[1][2]

2.2. In Vivo Acute Toxicity Studies

Acute toxicity studies in animal models, typically rodents, are conducted to determine the short-term adverse effects of a single high dose of a compound.[3] These studies help to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.[3][4]

Data Presentation

Quantitative data from toxicity studies are best presented in a clear and structured tabular format to allow for easy comparison and interpretation.

Table 1: Example of In Vitro Cytotoxicity Data Summary

| Cell Line | Assay Type | IC50 (µM) |

| Cell Line A | MTT | Value |

| Cell Line B | CellTiter-Glo® | Value |

| Cell Line C | Neutral Red Uptake | Value |

Table 2: Example of Acute In Vivo Toxicity Data Summary

| Species | Route of Administration | Dose (mg/kg) | Observations |

| Rat | Oral | Dose 1 | Clinical Signs |

| Rat | Intravenous | Dose 2 | Body Weight Changes |

| Mouse | Oral | Dose 3 | Mortality |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicity findings. A well-documented protocol would include:

-

Materials and Methods: Detailed information on cell lines, reagents, animal models, and equipment used.

-

Assay Procedure: A step-by-step description of the experimental workflow.

-

Data Analysis: The statistical methods used to analyze the data and determine significance.

Example Experimental Workflow: In Vitro Micronucleus Assay

The following diagram illustrates a typical workflow for an in vitro micronucleus assay, a common test for genotoxicity.

Signaling Pathways in Toxicity

Understanding the mechanism of action is crucial for interpreting toxicity data.[5] If a compound is found to be toxic, elucidating the signaling pathways it perturbs can provide valuable insights into its mode of action and help in designing safer alternatives.

Example Signaling Pathway: p53-Mediated Apoptosis

Genotoxic compounds can activate the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis. The following diagram illustrates a simplified p53 signaling pathway.

Conclusion

While no specific preliminary toxicity data for a compound named "this compound" could be located, this guide provides a comprehensive framework for how such data would be presented and interpreted. A thorough preliminary toxicity screening, encompassing in vitro and in vivo studies, is fundamental to the successful development of new therapeutic agents. The clear presentation of quantitative data, detailed experimental protocols, and an understanding of the underlying mechanisms of toxicity are essential for making informed decisions in the drug development process. Should data on "this compound" become available, a detailed technical guide can be compiled following the principles and formats outlined in this document.

References

Unraveling the Pharmacokinetics and Pharmacodynamics of Novel Therapeutic Agents

A comprehensive analysis of available data on HZ08 and YM155, presented as a proxy for the requested "YM-08" which yielded no specific findings in scientific literature.

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of two distinct therapeutic compounds: HZ08, a potential multidrug resistance reversal agent, and YM155, a small-molecule inhibitor of survivin. Due to the absence of publicly available data for a compound specifically designated "this compound," this report summarizes the findings for HZ08 and YM155, which were identified as potential alternative subjects of interest. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

HZ08: A Candidate for Reversing Multidrug Resistance in Cancer

HZ08 is identified as N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline-carboximidamide, a compound investigated for its potential to reverse multidrug resistance in cancer.[1]

Pharmacokinetic Profile of HZ08

A study in rats using a liposomal injection of HZ08 administered intravenously revealed a two-compartment model for its plasma concentration-time profiles and demonstrated linear pharmacokinetics.[1]

Table 1: Pharmacokinetic Parameters of HZ08 in Rats Following Intravenous Administration

| Dose (mg/kg) | Cmax (ng/ml) | Tmax (h) | t1/2 (h) | AUC(0-6) (h ng/ml) | AUC(0-∞) (h ng/ml) | MRT (h) | CL (l/h/kg) |

| 2 | 4511 ± 681 | 0.033 ± 0 | 1.75 ± 0.19 | 899 ± 112 | 917 ± 110 | 1.14 ± 0.21 | 2.90 ± 0.15 |

| 4 | 5553 ± 1600 | 0.056 ± 0.048 | 1.63 ± 0.12 | 1238 ± 190 | 1256 ± 189 | 1.01 ± 0.13 | 3.01 ± 0.74 |

| 8 | 6444 ± 950 | 0.033 ± 0 | 1.56 ± 0.18 | 1707 ± 307 | 1723 ± 306 | 1.16 ± 0.17 | 4.11 ± 0.59 |

| Data presented as mean ± standard deviation. |

Experimental Protocol for HZ08 Pharmacokinetic Study

The pharmacokinetic parameters of HZ08 were determined in rats following intravenous administration of its liposome (B1194612) injection.[1]

-

Sample Analysis: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of HZ08 in rat plasma.[1]

-

Extraction: The analyte was extracted from plasma via liquid-liquid extraction using methyl tert-butyl ether, with drotaverine as the internal standard.[1]

-

Chromatography: Separation was performed on a Kromasil-C18 column with gradient elution.[1]

-

Detection: Tandem mass detection was conducted using electrospray ionization in positive ion selected reaction monitoring mode. The ion transitions monitored were m/z 523.1 to 342.1 for HZ08 and m/z 398.1 to 326.1 for the internal standard.[1]

-

Validation: The assay was validated for a concentration range of 5-10,000 ng/ml with a lower limit of detection of 1 ng/ml from a 0.1 ml plasma sample.[1]

YM155: A Small-Molecule Survivin Inhibitor

YM155 is a small-molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis.[2]

Pharmacokinetics and Safety of YM155 in Humans

A Phase I clinical trial was conducted to determine the maximum-tolerated dose (MTD), safety, and pharmacokinetics of YM155 in patients with advanced solid malignancies or lymphoma.[2] YM155 was administered by a 168-hour continuous intravenous infusion every 3 weeks.[2]

Table 2: Pharmacokinetic Parameters of YM155 at the Maximum Tolerated Dose (4.8 mg/m²/d)

| Parameter | Value |

| Mean Steady-State Concentration (Css) | 7.7 ng/mL |

| Clearance (CL) | 47.7 L/h |

| Volume of Distribution at Steady-State (Vss) | 1,763 L |

| Terminal Elimination Half-life (t1/2) | 26 hours |

The most common grade 1 to 2 toxicities included stomatitis, pyrexia, and nausea. Reversible elevation in serum creatinine (B1669602) was a dose-limiting toxicity at 6.0 mg/m².[2]

Pharmacodynamics and Antitumor Activity of YM155

YM155 demonstrated compelling antitumor activity in the Phase I trial.[2] Responses were observed in patients with non-Hodgkin's lymphoma (one complete and two partial responses), hormone- and docetaxel-refractory prostate cancer (prostate-specific antigen responses), and non-small-cell lung cancer (a minor response).[2]

The mechanism of action of survivin inhibitors like YM155 is to promote apoptosis in cancer cells. Survivin is an inhibitor of apoptosis protein (IAP). By inhibiting survivin, YM155 allows for the activation of caspases, which are key executioners of apoptosis.

Experimental Protocol for YM155 Phase I Clinical Trial

-

Patient Population: Patients with advanced solid malignancies or lymphoma.[2]

-

Dosing Regimen: Escalating doses of YM155 (ranging from 1.8 to 6.0 mg/m²/d) administered by 168-hour continuous intravenous infusion every 3 weeks.[2]

-

Pharmacokinetic Sampling: Plasma and urine samples were collected to determine pharmacokinetic parameters and excretion.[2]

-

Safety and Efficacy Assessment: Monitoring of toxicities and assessment of antitumor activity.[2]

References

YM-08: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a promising small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone implicated in the progression of various diseases, including neurodegenerative disorders and cancer. As a derivative of MKT-077, this compound was designed to exhibit improved blood-brain barrier permeability, making it a compound of significant interest for central nervous system targeted therapies. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound, critical parameters for its advancement in preclinical and clinical development.

Physicochemical Properties

This compound is described as a yellow to orange solid.[1] While detailed physicochemical data are limited in publicly accessible literature, some key properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |

| Molecular Weight | 367.49 g/mol | [1] |

| Appearance | Yellow-orange solid | [1] |

| Storage Temperature | -20°C | [1] |

Solubility Data

For comparative purposes, the solubility of the parent compound, MKT-077, has been reported in both water and DMSO. It is important to note that due to structural differences, the solubility of this compound may differ significantly from that of MKT-077.

Table 1: Solubility of this compound and the Parent Compound MKT-077

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | Soluble (quantitative data not available) | [1] |

| MKT-077 | Water | >200 mg/mL | [2][3] |

| DMSO | 13 mg/mL (~30.09 mM) | [4] | |

| DMSO | 55 mg/mL (~127.31 mM) (Sonication recommended) | [5] |

Note: The conflicting solubility data for MKT-077 in DMSO from different suppliers highlights the importance of empirical determination for this compound.

Stability Data

As of the date of this guide, there are no publicly available stability studies for this compound. This includes a lack of information on its degradation kinetics, stability under various pH conditions, and susceptibility to thermal or photolytic degradation. Such studies are crucial for determining the shelf-life, appropriate storage conditions, and formulation development of a drug candidate.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, standard methodologies are employed in the pharmaceutical industry for these assessments.

General Solubility Assessment Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility determination.

General Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general workflow is depicted below.

References

- 1. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MKT-077|147366-41-4|COA [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MKT-077 | HSP | TargetMol [targetmol.com]

The Landscape of YM-08 Analogs and Derivatives: A Technical Guide to Hsp70 Inhibitors for Neurodegenerative Disease Research

Introduction: The molecular chaperone Heat Shock Protein 70 (Hsp70) has emerged as a significant therapeutic target in the study of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Hsp70 plays a crucial role in protein homeostasis, and its inhibition can promote the degradation of pathological tau protein. YM-08, a blood-brain barrier permeable Hsp70 inhibitor, and its derivatives represent a promising class of compounds for investigating this therapeutic strategy. This technical guide provides a comprehensive overview of the known analogs and derivatives of this compound, their quantitative data, detailed experimental protocols for their evaluation, and a visualization of the underlying signaling pathway.

Core Compounds and Their Analogs

This compound was developed as a neutral analog of the cationic rhodacyanine MKT-077.[1][2] MKT-077, while a potent Hsp70 inhibitor, lacked the ability to cross the blood-brain barrier, limiting its utility for neurological applications. The development of this compound by replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety successfully addressed this limitation.[2] Further research has led to the synthesis of additional analogs with improved metabolic stability and potency.[3]

Key Analogs and Derivatives of this compound:

-

MKT-077: The parent compound, a potent Hsp70 inhibitor with anti-cancer properties, but limited brain permeability.[1][2]

-

YM-01: A close, cationic derivative of MKT-077.[4]

-

JG-Series (JG-23, JG-98, JG-194, JG-231, etc.): A series of this compound derivatives developed to enhance metabolic stability and anti-proliferative activity.[3][5] JG-98, in particular, has shown significantly improved metabolic half-life compared to MKT-077.[3][6]

-

JG2-38: A pyridine-modified benzothiazole (B30560) derivative of JG-98 with reduced fluorescence and potent anti-proliferative activity.[7][8]

Data Presentation: Quantitative Analysis of this compound and Its Analogs

The following tables summarize the available quantitative data for this compound and its key analogs and derivatives, focusing on their anti-proliferative and metabolic properties.

Table 1: Anti-Proliferative Activity (EC₅₀, µM) of this compound and Related Compounds in Cancer Cell Lines

| Compound | MDA-MB-231 | MCF-7 | MCF-10A |

| MKT-077 | 1.4 ± 0.1 | 3.0 ± 0.3 | 2.1 ± 0.2 |

| YM-01 | 2.0 ± 0.2 | 5.2 ± 0.8 | 3.3 ± 0.3 |

| This compound | 7.8 ± 0.9 | 10.5 ± 1.2 | 9.5 ± 1.1 |

| JG-98 | 0.4 ± 0.03 | 0.7 ± 0.2 | Not Reported |

Data sourced from Miyata et al., 2013 and Shao et al., 2013.[3][4]

Table 2: Metabolic Stability of MKT-077 and JG-98

| Compound | Microsomal Half-life (t₁/₂, min) |

| MKT-077 | < 5 |

| JG-98 | 37 |

Data sourced from Shao et al., 2013.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound and its analogs.

General Synthesis of this compound

This protocol is adapted from the synthesis described by Miyata et al. (2013).[9]

Materials:

-

3-Ethyl-2-(pyridin-2-ylmethylene)-1,3-thiazolidin-4-one (Intermediate A)

-

3-Methyl-1,3-benzothiazol-2(3H)-one

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve Intermediate A and 3-methyl-1,3-benzothiazol-2(3H)-one in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Hsp70 ATPase Activity Assay

This protocol outlines a general procedure for measuring the effect of inhibitors on the ATPase activity of Hsp70.

Materials:

-

Purified Hsp70 protein

-

Purified J-domain co-chaperone (e.g., Hlj1)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (this compound or analogs) dissolved in DMSO

-

Malachite green phosphate (B84403) detection kit

Procedure:

-

Prepare a reaction mixture containing Hsp70 and the J-domain co-chaperone in the assay buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

-

Pre-incubate the mixture at 37°C for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent, following the manufacturer's instructions.

-

Determine the rate of ATP hydrolysis for each compound concentration and calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the compounds on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value for each compound.

Western Blot for Tau Reduction

This protocol is used to determine the effect of Hsp70 inhibitors on the levels of tau protein in cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-total tau, anti-phospho-tau, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the test compounds for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against tau overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Perform densitometric analysis to quantify the levels of tau protein relative to the loading control.

Mandatory Visualization

Signaling Pathway of Hsp70 Inhibition-Mediated Tau Degradation

References

- 1. [PDF] CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation | Semantic Scholar [semanticscholar.org]

- 2. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, JG-98 [escholarship.org]

- 9. researchgate.net [researchgate.net]

No Publicly Available Safety and Handling Guidelines for a Compound Designated "YM-08"

Comprehensive searches for a chemical compound or drug designated "YM-08" have yielded no specific results in scientific literature, chemical safety databases, or regulatory agency documentation. The identifier "this compound" does not correspond to a recognized substance for which safety, handling, and experimental data are publicly available.

The search for a Material Safety Data Sheet (MSDS), synthesis and purification protocols, or a mechanism of action for "this compound" did not return any relevant information. This suggests that "this compound" may be an internal, non-public designation, a misnomer, or a compound that has not been described in publicly accessible resources.

Without any foundational data on the physicochemical properties, toxicology, or biological activity of a substance, it is impossible to construct a technical guide on its safe handling and experimental use. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of any primary information.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct identifier and seek internal documentation or contact the original source of the "this compound" designation to obtain the necessary safety and handling information. Handling unknown substances without proper documentation poses significant health and safety risks.

Methodological & Application

Representative Application Notes and Protocols for a Novel Investigational Compound (YM-08) in Cell Culture

Disclaimer: Publicly available, specific experimental protocols for a compound designated "YM-08" could not be located. The following application notes and protocols are representative examples based on standard cell culture and assay methodologies for the characterization of a novel investigational compound. These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vitro characterization of this compound, a hypothetical novel compound, using cell-based assays. The included procedures cover general cell culture maintenance, assessment of cell viability and cytotoxicity, and a potential signaling pathway affected by this compound. The data and pathways presented are illustrative.

General Cell Culture Maintenance Protocol

Proper cell culture technique is critical for obtaining reproducible results. The following is a general protocol for the maintenance of adherent cell lines.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath (37°C)

-

Microscope

-

Hemocytometer or automated cell counter

-

Trypan Blue solution (0.4%)

Procedure:

-

Warm all media and reagents to 37°C in a water bath before use.

-

Under a laminar flow hood, remove the spent medium from the cell culture flask.

-

Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[1] Gently tap the side of the flask to aid in detachment.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 150 x g for 5 minutes.[1]

-

Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, complete growth medium.

-

Perform a cell count using a hemocytometer and Trypan Blue to distinguish between viable and non-viable cells.[1] Live cells will appear bright and colorless, while dead cells will be stained blue.[1]

-

Seed new culture vessels at the desired density (e.g., 2 x 10^4 cells/cm²).

-

Incubate the new cultures at 37°C in a humidified incubator with 5% CO2.

This compound Cell Viability Assay Protocol (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][3]

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 20% SDS in 0.2 M HCl or DMSO)[3]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4]

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound to be tested. Include vehicle-only control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]

-

Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This compound Cytotoxicity Assay Protocol (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

-

To determine the maximum LDH release, a set of control wells should be treated with a lysis buffer provided in the kit.

Quantitative Data Summary

The following tables represent hypothetical data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.2 |

| 10 | 52.3 ± 3.8 |

| 50 | 15.1 ± 2.9 |

| 100 | 5.6 ± 1.7 |

Table 2: Cytotoxicity of this compound (LDH Assay)

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.8 |

| 0.1 | 3.5 ± 1.1 |

| 1 | 12.8 ± 2.3 |

| 10 | 45.9 ± 4.7 |

| 50 | 82.4 ± 5.9 |

| 100 | 95.3 ± 3.2 |

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound, leading to apoptosis. In this model, this compound inhibits an upstream kinase, preventing the activation of a transcription factor responsible for cell survival gene expression.

Caption: Hypothetical this compound signaling pathway leading to apoptosis.

Experimental Workflow for this compound Characterization

This diagram outlines the logical flow of experiments to characterize the in vitro effects of the hypothetical compound this compound.

Caption: Experimental workflow for in vitro analysis of this compound.

References

- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. google.com [google.com]

Application Notes and Protocols for YM-08 in Animal Models

A comprehensive search for a specific research compound designated "YM-08" for use in animal models did not yield any specific results. The search did not identify a publicly documented drug or chemical compound with this name being used in preclinical research.

The search results did, however, contain references to "Descartes-08," which is an investigational mRNA-based CAR T-cell therapy currently in clinical trials for Myasthenia Gravis.[1][2][3] It is crucial to distinguish that Descartes-08 is a cell therapy and not a chemical compound for which traditional pharmacological protocols in animal models would be developed.

Other search results referenced experimental protocols with numerical designations such as "Experiment 8," which are not related to a specific compound but are part of broader scientific studies.[4]

Due to the absence of information on a compound named "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.

For researchers interested in the development of therapies for conditions like Myasthenia Gravis, information on Descartes-08 and general protocols for working with immunomodulatory agents and animal models of autoimmune diseases may be of interest.

General Considerations for Using Novel Compounds in Animal Models

While specific information on "this compound" is unavailable, researchers developing protocols for any new compound in animal models should consider the following general principles:

1. Preliminary In Vitro Assessment:

-

Determine the compound's mechanism of action.

-

Assess cytotoxicity and efficacy in relevant cell lines.

-

Establish a dose-response curve.

2. Animal Model Selection:

-

Choose a species and strain that is appropriate for the disease being studied.[5][6][7]

-

Consider the use of genetically engineered models (GEMs) if applicable.[6][8]

-

Ensure the animal model recapitulates key aspects of the human disease.

3. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

-

Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Establish the relationship between the drug concentration and the observed effect.

-

Use this data to determine the optimal dosing regimen (dose and frequency).

4. Efficacy Studies:

-

Administer the compound to the animal model and assess its effect on disease progression and relevant biomarkers.

-

Include appropriate control groups (e.g., vehicle control, positive control).

-

Monitor for clinical signs and symptoms, as well as molecular and cellular endpoints.

5. Toxicity and Safety Studies:

-

Evaluate the potential adverse effects of the compound.

-

Monitor for changes in weight, behavior, and organ function.

-

Perform histopathological analysis of major organs.

Example Experimental Workflow for a Novel Immunomodulatory Agent

The following diagram illustrates a general workflow for the preclinical evaluation of a hypothetical novel immunomodulatory agent in an animal model of autoimmune disease.

Caption: A generalized workflow for preclinical evaluation of a novel therapeutic compound.

References

- 1. youtube.com [youtube.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Animal models of multiple myeloma and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetically Engineered Models (GEMs) for Preclinical Research | Taconic Biosciences [taconic.com]

- 7. Mouse models for immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyagen.com [cyagen.com]

Application Notes and Protocols for YM-08 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of YM-08, a blood-brain barrier-permeable heat shock protein 70 (Hsp70) inhibitor. This compound, a derivative of MKT-077, has shown potential in reducing pathogenic tau levels, making it a compound of interest for research in neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease.

Compound Information

| Compound Name | This compound |

| Mechanism of Action | Allosteric inhibitor of Hsp70 ATPase activity |

| Primary Target | Heat Shock Protein 70 (Hsp70) |

| Key In Vivo Application | Reduction of pathogenic tau levels in the central nervous system |

| Chemical Formula | C₁₉H₁₇N₃OS₂ |

| Molecular Weight | 367.49 g/mol |

| CAS Number | 812647-88-4 |

In Vivo Dosage and Administration

The following table summarizes the reported intravenous (i.v.) dosage and formulation of this compound used in mice, based on the foundational study by Miyata et al. (2013). Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental goals.

| Animal Model | Dosage | Administration Route | Formulation/Vehicle | Reference |

| CD-1 Mice | 10 mg/kg | Intravenous (i.v.) | 10% DMSO in saline | [1] |

| CD-1 Mice | 6.6 mg/kg | Intravenous (i.v.) | 5% Cremophor EL, 5% ethanol, 30% water, 60% PBS | [1] |

Experimental Protocols

Protocol for Intravenous (i.v.) Tail Vein Injection in Mice

This protocol provides a standard procedure for the intravenous administration of this compound to mice via the lateral tail vein.

Materials:

-

This compound solution in the desired formulation

-

Mouse restrainer

-

Heat lamp or warm water bath (45°C)

-

27-30 gauge needles

-

1 ml syringes

-

70% ethanol

-

Gauze pads

Procedure:

-

Preparation of this compound Solution: Prepare the this compound formulation as described in the table above. Ensure the solution is sterile and free of particulates.

-

Animal Preparation:

-

Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.[2]

-

Place the mouse in a suitable restrainer to immobilize the tail.

-

-

Injection:

-

Disinfect the tail with 70% ethanol.

-

Visualize one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the this compound solution. The maximum recommended injection volume is 5 µl/g of body weight (e.g., 100 µl for a 20g mouse).[2]

-

Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection. If this occurs, withdraw the needle and re-attempt at a more proximal site.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Continue to monitor the animal's health and behavior according to the experimental plan and institutional guidelines.

-

Protocol for Pharmacokinetic Analysis of this compound in Plasma and Brain

This protocol outlines the collection and processing of blood and brain tissue for the analysis of this compound concentrations.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes

-

Centrifuge

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer

-

Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Collection:

-

At predetermined time points after this compound administration, anesthetize the mouse.

-

Collect blood via cardiac puncture into heparinized tubes.

-

Immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and rinse with ice-cold PBS.

-

Flash-freeze the brain and plasma samples in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation:

-

Plasma: Thaw the blood samples on ice and centrifuge to separate the plasma. Precipitate proteins by adding a sufficient volume of cold methanol or acetonitrile.[3] Vortex and centrifuge to pellet the precipitated proteins.

-

Brain: Weigh the frozen brain tissue and homogenize in ice-cold PBS.[3] Precipitate proteins from the brain homogenate using the same method as for plasma.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant from the prepared plasma and brain samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Protocol for Western Blot Analysis of Tau Protein in Mouse Brain

This protocol details the procedure for assessing the levels of total and phosphorylated tau in brain tissue following this compound treatment.

Materials:

-

Brain tissue homogenates (prepared as in 3.2)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total tau, anti-phospho-tau)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the brain tissue homogenates in RIPA buffer.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., specific for total tau or a particular phospho-tau epitope) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated tau to total tau and a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Hsp70-mediated tau degradation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo studies of this compound in a mouse model of tauopathy.

References

Application Notes and Protocols for Testing YM-08 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1][2] It is a derivative of MKT-077, designed to have improved pharmacokinetic properties and reduced nephrotoxicity.[1][2] this compound's primary mechanism of action is the inhibition of the ATPase activity of Hsp70, a molecular chaperone involved in protein folding, stability, and degradation. By inhibiting Hsp70, this compound disrupts the cellular stress response and can lead to the degradation of Hsp70 client proteins. This activity makes this compound a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation, such as tauopathies like Alzheimer's disease, as well as for various cancers that overexpress Hsp70 to maintain proteostasis and evade apoptosis.[1][2][3] Specifically, this compound has been shown to selectively reduce levels of pathogenic tau in brain slices.[2][3]

These application notes provide detailed protocols for a range of in vitro and in vivo assays to evaluate the efficacy of this compound.

Mechanism of Action: Hsp70 Inhibition

Hsp70 plays a crucial role in cellular proteostasis. In neurodegenerative diseases like Alzheimer's, Hsp70 is involved in the folding and clearance of proteins like tau. In cancer, Hsp70 helps malignant cells to survive under stress conditions and prevents the apoptosis of key signaling proteins. This compound allosterically inhibits the ATPase activity of Hsp70. This inhibition locks Hsp70 in a state with high affinity for its client proteins, such as tau or pro-apoptotic factors. This prolonged binding can lead to the ubiquitination and subsequent proteasomal degradation of the client protein. The diagram below illustrates the proposed mechanism of action of this compound.

References

- 1. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YM-08 in High-Throughput Screening Assays

A comprehensive search has revealed no publicly available information for a compound specifically designated as "YM-08" in the context of high-throughput screening (HTS) assays, its mechanism of action, or any associated experimental protocols.

The identifier "this compound" may correspond to an internal compound code within a specific research institution or company, a novel molecule not yet described in published literature, or potentially an error in nomenclature. Without further details regarding the molecular target, chemical class, or biological function of this compound, it is not feasible to provide detailed and accurate application notes and protocols as requested.